molecular formula C10H10N2O4S2 B5061089 4-{[(2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No. B5061089
M. Wt: 286.3 g/mol
InChI Key: YQPMQZGBBPLXRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate furylmethylamine and thiophenecarboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic furan and thiophene rings, the sulfonyl group attached to the nitrogen of the amine, and the carboxamide group attached to the thiophene ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amine could be acylated, alkylated, or undergo reactions with electrophiles. The sulfonyl group could potentially be reduced or undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl and carboxamide groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s intended to be a drug .

properties

IUPAC Name

4-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S2/c11-10(13)9-4-8(6-17-9)18(14,15)12-5-7-2-1-3-16-7/h1-4,6,12H,5H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPMQZGBBPLXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-ylmethylsulfamoyl)thiophene-2-carboxamide

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